![molecular formula C8H10N6O4 B12332836 Pyrimido[4,5-g]pteridine-2,4,7,9(3H,8H)-tetrone, 1,6-dihydro-](/img/structure/B12332836.png)
Pyrimido[4,5-g]pteridine-2,4,7,9(3H,8H)-tetrone, 1,6-dihydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrimido[4,5-g]pteridine-2,4,7,9(3H,8H)-tetrone, 1,6-dihydro- is a heterocyclic compound with a unique structure that has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrimido[4,5-g]pteridine-2,4,7,9(3H,8H)-tetrone, 1,6-dihydro- involves a multi-step process. One common method includes the preparation of intermediate compounds such as 2,4-dichloro-5-nitropyrimidine, which is then converted to 2,4-dichloro-5-aminopyrimidine. This intermediate is further reacted with specific aldehydes to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Pyrimido[4,5-g]pteridine-2,4,7,9(3H,8H)-tetrone, 1,6-dihydro- undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at positions where halogen atoms are present.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Pyrimido[4,5-g]pteridine-2,4,7,9(3H,8H)-tetrone, 1,6-dihydro- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Acts as a DNA intercalator, making it useful in studying DNA interactions.
Medicine: Potential antitumor agent due to its ability to intercalate into DNA and disrupt cellular processes.
Industry: May be used in the development of bioelectrochemical sensors for detecting DNA damage.
Mechanism of Action
The mechanism of action of Pyrimido[4,5-g]pteridine-2,4,7,9(3H,8H)-tetrone, 1,6-dihydro- involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA, leading to oxidative damage and inhibition of DNA replication and transcription. The compound targets DNA base pairs, particularly guanine and adenine, leading to the formation of oxidative products such as 8-oxoGua and 2,8-oxoAde .
Comparison with Similar Compounds
Similar Compounds
Pyrimido[4,5-d]pyrimidine: Another heterocyclic compound with similar structural features.
Pyrimido[5,4-d]pyrimidine: Shares the bicyclic [6+6] system with Pyrimido[4,5-g]pteridine-2,4,7,9(3H,8H)-tetrone, 1,6-dihydro-.
Uniqueness
Pyrimido[4,5-g]pteridine-2,4,7,9(3H,8H)-tetrone, 1,6-dihydro- is unique due to its specific structure that allows for effective DNA intercalation. This property makes it a valuable compound in medicinal chemistry for developing potential antitumor agents .
Properties
Molecular Formula |
C8H10N6O4 |
|---|---|
Molecular Weight |
254.20 g/mol |
IUPAC Name |
1,4a,5,5a,6,9a,10,10a-octahydropyrimido[4,5-g]pteridine-2,4,7,9-tetrone |
InChI |
InChI=1S/C8H10N6O4/c15-5-1-3(11-7(17)13-5)10-2-4(9-1)12-8(18)14-6(2)16/h1-4,9-10H,(H2,11,13,15,17)(H2,12,14,16,18) |
InChI Key |
QLCSXRRFLKJQMB-UHFFFAOYSA-N |
Canonical SMILES |
C12C(NC3C(N1)NC(=O)NC3=O)NC(=O)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


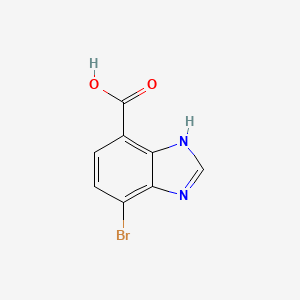
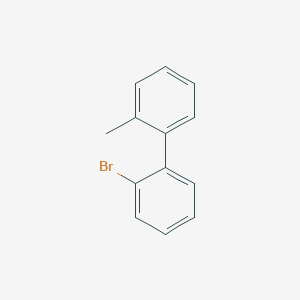
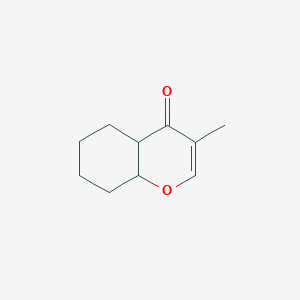
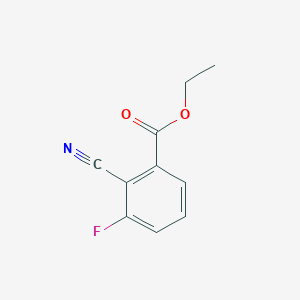

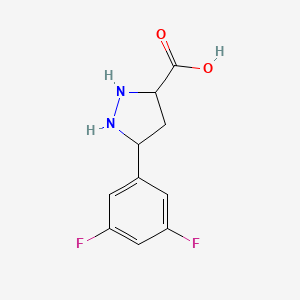
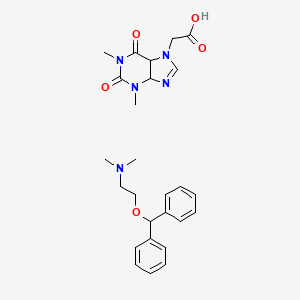

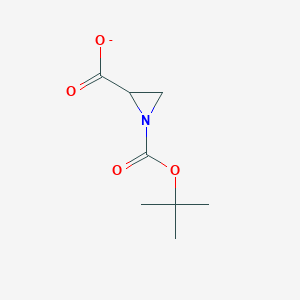
![Carbamic acid, [(1S)-1-methyl-3-[(phenylmethyl)amino]propyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B12332832.png)


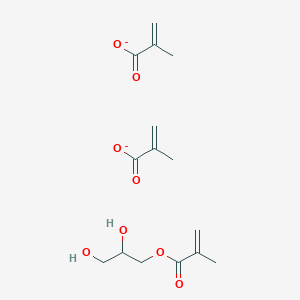
![N-[3-(2,2-Diethoxyethoxy)benzyl]-2,2-diethoxyethylamine](/img/structure/B12332852.png)
